2-amino-N-[4-(diethylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[4-(diethylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an amino group attached to a benzamide structure, with a diethylamino group attached to the phenyl ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(diethylamino)phenyl]benzamide typically involves the condensation of 4-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(diethylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-amino-N-[4-(diethylamino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an antiarrhythmic agent due to its structural similarity to procainamide.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it acts as a sodium channel blocker, similar to procainamide. This action helps in stabilizing the cardiac cell membrane and preventing abnormal electrical activity in the heart. The compound may also inhibit DNA methyltransferase, leading to epigenetic regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Procainamide: A well-known antiarrhythmic agent with a similar structure.
Lidocaine: Another sodium channel blocker used as a local anesthetic.
Quinidine: An antiarrhythmic agent with a different mechanism of action but similar therapeutic use.
Uniqueness
2-amino-N-[4-(diethylamino)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
190062-61-4 |
---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-amino-N-[4-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H21N3O/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18/h5-12H,3-4,18H2,1-2H3,(H,19,21) |
InChI Key |
SXUKLHAYCAKNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.